molecular formula C7H7N3O4 B11940186 6-Methyl-2,3-dinitroaniline CAS No. 3484-29-5

6-Methyl-2,3-dinitroaniline

Cat. No.: B11940186
CAS No.: 3484-29-5
M. Wt: 197.15 g/mol
InChI Key: RQEMAPKTZLEYNM-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dinitroaniline is a chemical compound of interest in scientific research, particularly in the study of dinitroaniline derivatives. Dinitroanilines are primarily recognized for their herbicidal activity, functioning as pre-emergence herbicides that inhibit plant growth by disrupting the formation of microtubules . This mechanism involves binding to tubulin proteins, which prevents polymerization into microtubules and leads to the arrest of cell division, a process critically observed in root tip meristems . Beyond their agricultural applications, dinitroanilines serve as key intermediates in the synthesis of more complex industrially important chemicals, including dyes and other specialized compounds . Furthermore, their selective effect on microtubule dynamics has sparked research into their potential as antiparasitic agents, with studies exploring efficacy against protozoan parasites . This product, this compound, provides researchers with a valuable building block for chemical synthesis and a tool for investigating microtubule function in biological systems. Handling and Safety: This compound should be handled with care. Refer to the Safety Data Sheet for detailed hazard information. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3484-29-5

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

6-methyl-2,3-dinitroaniline

InChI

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3

InChI Key

RQEMAPKTZLEYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 6 Methyl 2,3 Dinitroaniline

Advanced Synthetic Routes to 6-Methyl-2,3-dinitroaniline

The construction of the this compound framework can be approached from different starting materials, each with its own set of advantages and challenges related to selectivity and yield.

This classical approach involves the introduction of nitro groups onto a pre-existing aniline (B41778) derivative through electrophilic aromatic substitution. The success of this strategy is heavily dependent on managing the powerful and often conflicting directing effects of the amine and methyl substituents.

The most common reagent for nitration is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The direct dinitration of 2-methylaniline (o-toluidine) to yield this compound is not a viable one-step process. The primary challenge is the behavior of the amine group in the strongly acidic medium. The amine (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This transformation is critical as it changes the group's electronic influence from a powerful ortho-, para-directing activator to a potent meta-directing deactivator.

A more controlled, multi-step approach often begins with the protection of the amine group, typically through acetylation to form N-acetyl-2-methylaniline. The resulting acetamido group (-NHCOCH₃) is still a strong ortho-, para-director but is less basic, preventing protonation and reducing the ring's susceptibility to oxidation by nitric acid. The sequential nitration of this protected intermediate can be attempted. The first nitration is directed to the positions ortho and para to the strongly activating acetamido group. However, achieving the specific 2,3-dinitro substitution pattern relative to the final amine position remains a significant synthetic hurdle due to the formation of multiple isomers.

The regiochemical outcome of the nitration is dictated by the electronic properties of the substituents already present on the aromatic ring. In the context of synthesizing this compound, the key directing effects are:

Amine (-NH₂) / Acetamido (-NHCOCH₃) Group: These are strong activating groups that direct incoming electrophiles to the ortho and para positions.

Methyl (-CH₃) Group: This is a weak activating group, also directing to the ortho and para positions.

Anilinium (-NH₃⁺) Group: Formed in strong acid, this is a strong deactivating group that directs incoming electrophiles to the meta position.

Nitro (-NO₂) Group: Once one nitro group is installed, it acts as a strong deactivating group, directing subsequent electrophiles to the meta position relative to itself and slowing down further reaction.

The synthesis of this compound requires placing nitro groups at positions C2 and C3 relative to the C1 amine. This arrangement—one ortho and one meta substituent—is inherently difficult to achieve via direct electrophilic substitution on a simple aniline precursor because no single directing group favors this pattern. The introduction of the first nitro group deactivates the ring, making the second nitration require more forcing conditions, which can also lead to undesired side reactions and lower yields.

Given the competing directing effects, nitration-based syntheses invariably produce a complex mixture of positional isomers. For instance, attempting to dinitrate a 2-methylaniline derivative could yield isomers such as 2-Methyl-4,5-dinitroaniline or 2-Methyl-4,6-dinitroaniline in addition to any desired product. Controlling the product ratio is a primary challenge, often addressed by:

Temperature Control: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Order of Reagent Addition: Slow, controlled addition of the nitrating agent can help minimize over-nitration and side reactions.

Choice of Solvent: The solvent can influence the reactivity and selectivity of the nitrating agent.

Even with optimized conditions, the separation of the target isomer from byproducts is essential. The two principal laboratory techniques for this purification are:

Fractional Crystallization: This method exploits the differences in solubility between the desired product and its isomers in a specific solvent or solvent mixture. By carefully controlling temperature and concentration, the less soluble isomer can be selectively crystallized from the solution.

Column Chromatography: This is a highly effective technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). Isomers of dinitroanilines often exhibit slight differences in polarity, allowing for their separation as they are eluted from the column with a suitable solvent system.

Compound NameRelationship to TargetKey Differentiating Feature for Separation
This compoundTarget CompoundN/A (Reference)
2-Methyl-4,5-dinitroanilinePositional IsomerLikely different dipole moment and crystal lattice energy, affecting polarity and solubility.
2-Methyl-4,6-dinitroanilinePositional IsomerOften more symmetric, which can lead to higher melting points and lower solubility compared to less symmetric isomers.
4-Methyl-2,3-dinitroanilinePositional IsomerDifferent substitution pattern affects intramolecular hydrogen bonding and overall polarity.

An alternative and often more regioselective strategy is to construct the C-N bond via nucleophilic aromatic substitution (SNAr). This approach begins with an aromatic ring that already contains the required methyl and dinitro substituents, along with a suitable leaving group (e.g., a halogen) at the position where the amine is desired.

A highly plausible precursor for this synthesis is 1-Chloro-6-methyl-2,3-dinitrobenzene . In this molecule, the chlorine atom at the C1 position is highly activated towards nucleophilic attack by the two powerful electron-withdrawing nitro groups located at the adjacent C2 and C3 positions.

The reaction proceeds by treating the chlorinated precursor with an aminating agent, such as concentrated aqueous or alcoholic ammonia (B1221849) (NH₃), often under elevated temperature and pressure. The mechanism involves the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores aromaticity and yields the final product, this compound. This method is generally superior to electrophilic nitration in terms of regioselectivity, as the position of amination is predetermined by the location of the leaving group.

A hypothetical one-pot synthesis for this compound could be designed starting from a simpler precursor like 2-Chloro-6-nitrotoluene . The sequence would involve two distinct chemical transformations under a single reaction setup:

Nitration: The starting material is first subjected to nitration using a suitable nitrating agent. The conditions must be carefully controlled to favor the introduction of a second nitro group at the C3 position, yielding the intermediate 1-Chloro-6-methyl-2,3-dinitrobenzene.

Amination: After the nitration is complete, the reaction conditions are changed in situ. For example, the acidic medium could be neutralized, and then an ammonia source and a suitable solvent are added. The temperature is then raised to facilitate the nucleophilic aromatic substitution, where the newly introduced nitro groups activate the chlorine for displacement by ammonia.

This approach requires meticulous control over reaction parameters at each stage to prevent side reactions and ensure the sequential transformations proceed cleanly.

ParameterStepwise Synthesis (e.g., SNAr)One-Pot Synthesis
Starting Material 1-Chloro-6-methyl-2,3-dinitrobenzene2-Chloro-6-nitrotoluene
Number of Operations Multiple (Synthesis of precursor, then amination, with intermediate isolation/purification)Fewer (Nitration and amination in one vessel)
Process Control Simpler; each step is optimized independently.More complex; requires precise control of sequential condition changes (e.g., pH, temperature).
Efficiency Lower process efficiency due to multiple workups and transfers.Higher potential process efficiency (atom and step economy).
Key Challenge Availability or synthesis of the advanced precursor.Preventing cross-reactivity and ensuring high conversion in both steps.
Influence of Activators and Deactivators on Nitration Selectivity

Stereoselective and Diastereoselective Synthesis Considerations

The synthesis of substituted anilines can be designed to control the spatial orientation of substituent groups, a concept known as stereoselectivity. In the context of this compound, while the aromatic ring itself is planar, the introduction of chiral centers in substituents attached to the ring or the creation of atropisomers could necessitate stereoselective synthetic methods.

Diastereoselective Synthesis: Diastereoselective synthesis is crucial when multiple stereocenters are being created. For instance, in the synthesis of highly substituted piperidines, control over the relative stereochemistry is achieved through methods like kinetic protonation or thermodynamic equilibration of nitro groups. nih.gov The choice of reducing agent for an imine can also dictate the cis or trans relationship of substituents on the resulting ring. nih.gov Similarly, the synthesis of spiro[indoline-3,2′-quinolines] can be achieved with high diastereoselectivity through reactions like the Povarov reaction. thieme-connect.com While not directly applied to this compound in the provided context, these principles are fundamental in the synthesis of complex molecules where specific diastereomers are desired. rsc.orgbeilstein-journals.orgrsc.org

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often accomplished using chiral catalysts or auxiliaries. For example, enantiomerically pure 3-pyrroline (B95000) derivatives can be synthesized from chiral β-ketoamides via an intramolecular Wittig reaction. beilstein-journals.org While research specifically detailing the stereoselective synthesis of this compound is not prevalent, the broader field of organic synthesis offers a variety of techniques that could be adapted for such purposes if a chiral derivative were to be targeted. numberanalytics.comacs.orgrsc.org

Mechanistic Investigations of this compound Formation

The formation of this compound primarily involves electrophilic aromatic substitution, specifically nitration. However, nucleophilic aromatic substitution can also be a relevant pathway in the synthesis of related dinitroaniline derivatives.

Electrophilic Aromatic Substitution Mechanisms in Nitration

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through a two-step mechanism. ulisboa.ptmasterorganicchemistry.com

Step 1: Attack of the Electrophile The aromatic ring, acting as a nucleophile, attacks the electrophile, which in this case is the nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid. masterorganicchemistry.com This initial attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comminia.edu.eg This step is the slow, rate-determining step of the reaction. ulisboa.ptmasterorganicchemistry.com

Step 2: Deprotonation In the second, faster step, a weak base (such as water or the bisulfate ion) removes a proton from the carbon atom that bears the nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the nitroaromatic product. ulisboa.ptmasterorganicchemistry.com

Regioselectivity in Toluidine Nitration: When nitrating a substituted benzene (B151609) ring like m-toluidine (B57737) (3-methylaniline), the existing substituents direct the position of the incoming nitro group. The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its positive inductive effect (+I). The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its positive resonance effect (+R). However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The regiochemical outcome of the nitration of m-toluidine to form dinitro derivatives is therefore a complex interplay of these directing effects.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers an alternative route for introducing amino and nitro functionalities onto an aromatic ring. This mechanism is particularly relevant when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism. scranton.edu

Mechanism: The reaction begins with the attack of a nucleophile on a carbon atom of the aromatic ring that is bonded to a good leaving group. diva-portal.org This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comscranton.edu In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. scranton.edu

For instance, the synthesis of dinitroaniline derivatives can be achieved through the displacement of a halide from a dinitro-substituted aryl halide by an amine. nih.gov The presence of two nitro groups on the ring makes it highly electron-deficient and thus susceptible to nucleophilic attack. Computational studies have also explored the mechanistic pathways of nucleophilic aromatic substitution on dinitro-substituted heterocycles, sometimes revealing a one-step concerted mechanism. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield and purity of the desired product.

Temperature and Concentration Dependencies in Synthesis

Temperature: Temperature plays a critical role in the rate and selectivity of nitration reactions. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through over-nitration or side reactions. For example, in the synthesis of 2-methylbenzimidazole (B154957) from o-nitroaniline and ethanol (B145695), increasing the temperature from 423 K to 433 K significantly increased the conversion rate, but further increases to 473 K led to a decrease in the selectivity of the desired product. acs.org In the synthesis of 2,6-dinitroaniline (B188716), the reaction temperature is carefully controlled at 110–115°C to avoid excessive fuming and side reactions. orgsyn.org

Concentration: The concentration of the reactants, including the nitrating agent and the substrate, also influences the reaction outcome. In a study on the one-step dinitration of aniline derivatives in a microreactor, the molar ratio of nitric acid to the aniline was found to be a key parameter, with an optimal ratio leading to high conversion and yield. rsc.org The concentration of the catalyst and other reagents can also be optimized to improve reaction efficiency. scielo.br

Role of Catalysts and Additives in Synthetic Efficiency

Catalysts: Catalysts are frequently employed to enhance the rate and selectivity of aromatic nitration and related reactions. In the classic nitration with a mixed acid of nitric and sulfuric acid, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion. ulisboa.pt Various other catalytic systems have been developed to achieve nitration under milder conditions. ulisboa.pt

In the context of related syntheses, palladium-based catalysts are effective for the hydrogenation of dinitroanilines to form aminobenzimidazoles. researchgate.netmdpi.com Bimetallic catalysts, such as Cu-Pd, have shown enhanced activity in the synthesis of benzimidazoles from nitroanilines. mdpi.com Boric acid has been used as an effective and safe catalyst for the synthesis of flunixin (B1672893) and its derivatives under solvent-free conditions. d-nb.info

Additives: Additives can also play a significant role in improving synthetic efficiency. For example, in some nucleophilic aromatic substitution reactions, phase-transfer catalysts are used to facilitate the reaction between reactants in different phases. beilstein-journals.org The choice of solvent can also dramatically impact the reaction, with some solvents providing a better balance between conversion and selectivity. scielo.br

Below is a table summarizing the optimization of reaction conditions from a study on the synthesis of flunixin, which involves the reaction of an aniline derivative. d-nb.info

EntryCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1None-WaterReflux240
2None-None1202415
9PTSA30None1201265
10Boric Acid30None1201080
21Boric Acid30None120895

This table is an adaptation of data for a related synthesis and is for illustrative purposes only.

Continuous Flow Synthesis Techniques

The industrial production of nitroaromatic compounds, including dinitroanilines, often utilizes continuous flow processes to ensure consistent quality and high yields. Continuous flow synthesis offers significant advantages for nitration reactions, which are typically fast and highly exothermic. beilstein-journals.org Modern techniques often employ continuous flow reactors, such as microreactors or tubular reactors, which enhance safety and yield by providing superior control over reaction parameters like temperature and stoichiometry. beilstein-journals.org This precise control minimizes the formation of unwanted byproducts.

In a typical continuous flow setup for nitration, the organic substrate and the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) are pumped through a reactor where they mix and react. beilstein-journals.org The large surface-area-to-volume ratio of these reactors allows for efficient heat removal, maintaining isothermal conditions even for highly exothermic reactions. researchgate.net For instance, in the synthesis of other dinitroaniline derivatives, continuous flow methods have demonstrated the ability to achieve 100% conversion and high yields (e.g., 97%) with precise control of reagents and temperature. beilstein-journals.org This methodology can be adapted for the synthesis of this compound, offering a safer and more efficient alternative to traditional batch processes. researchgate.netmaynoothuniversity.ie

Derivatization and Further Chemical Transformations of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nitro and amino functional groups on the aromatic ring. These groups allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Reduction of Nitro Groups to Amino Functionalities

The reduction of the nitro groups in this compound is a key transformation that yields the corresponding diamino derivative. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a catalyst like palladium on carbon, is a common and effective method. Other reducing agents such as sodium borohydride (B1222165) or an iron/calcium chloride system can also be utilized. organic-chemistry.org The choice of reducing agent can influence the selectivity and efficiency of the reaction, especially when other reducible functional groups are present. organic-chemistry.org

The reduction process can be highly chemoselective, targeting the nitro groups while leaving other functionalities intact. organic-chemistry.org For instance, metal-free reduction systems using reagents like tetrahydroxydiboron (B82485) have been developed for the mild and selective reduction of aromatic nitro compounds. organic-chemistry.org The resulting diamino compound, 6-methyl-1,2,3-triaminobenzene, is a valuable intermediate for the synthesis of various heterocyclic compounds.

Table 1: Common Reducing Agents for Nitro Group Reduction

Reducing Agent Catalyst/Conditions Reference
Hydrogen Gas Palladium on Carbon
Sodium Borohydride -
Iron/Calcium Chloride Catalytic Transfer Hydrogenation organic-chemistry.org
Tetrahydroxydiboron Water organic-chemistry.org
Lithium Aluminium Hydride Ether

Oxidation Reactions and Product Characterization

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used. Oxidation may target the methyl group or the amino group. The characterization of the resulting products is crucial to determine the site of oxidation and the structure of the newly formed compounds. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for this purpose.

Substitution Reactions Involving Aromatic Substituents

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitro groups. masterorganicchemistry.com However, nucleophilic aromatic substitution (SNAr) reactions are possible, where a nucleophile replaces one of the substituents on the ring, typically a nitro group if a suitable leaving group is present or if the conditions are harsh enough. The position of substitution is influenced by the directing effects of the existing methyl and amino groups.

Reactions with Alkyl, Benzyl, and Allyl Halides

The amino group of this compound can be alkylated through reactions with alkyl, benzyl, or allyl halides. capes.gov.br This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of the halide. The use of a base, such as sodium hydride, can facilitate the reaction by deprotonating the amino group, increasing its nucleophilicity. capes.gov.br These reactions lead to the formation of N-substituted derivatives of this compound, expanding its chemical diversity. The reactivity of the halide follows the general trend of I > Br > Cl.

Formation of Diazonium Salts

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. lkouniv.ac.in This reaction involves treating the aniline derivative with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lumenlearning.comlibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a wide range of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce various functional groups onto the aromatic ring by replacing the diazonium group. libretexts.org However, the presence of two electron-withdrawing nitro groups on the ring reduces the nucleophilicity of the amino nitrogen, which can make the diazotization reaction more challenging compared to aniline itself. lkouniv.ac.in

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-methyl-1,2,3-triaminobenzene
Potassium permanganate
Hydrogen peroxide
Sodium hydride
Nitric acid
Sulfuric acid
Palladium on carbon
Sodium borohydride
Iron/calcium chloride
Tetrahydroxydiboron
Lithium aluminium hydride
Sulfur dioxide
Hydriodic acid
Alkyl halides
Benzyl halides
Allyl halides
Nitrous acid
Sodium nitrite

Condensation Reactions with Carbonyl Compounds

The condensation reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic chemistry that results in the formation of an imine or azomethine group (-C=N-), commonly known as a Schiff base. researchgate.net This reaction typically proceeds under acid or base catalysis, or with the application of heat, and involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration. researchgate.netresearchgate.net

For this compound, the primary amino group (-NH2) can react with various aldehydes and ketones to form the corresponding Schiff bases. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The two nitro groups (-NO2) are strong electron-withdrawing groups, which decrease the electron density on the aniline ring and reduce the nucleophilicity of the amino group. Conversely, the methyl group (-CH3) is a weak electron-donating group. The net effect is a deactivated amino group, which may require more forcing conditions (e.g., stronger acid catalysts, higher temperatures, or longer reaction times) for the condensation to proceed efficiently compared to simple anilines.

A general scheme for the synthesis of Schiff bases from this compound is presented below. The reaction involves refluxing the aniline derivative with a suitable aldehyde or ketone, often in a solvent like ethanol and sometimes with a catalytic amount of acid. researchgate.netamazonaws.com

General Reaction Scheme: General reaction scheme for Schiff base formation from this compound. This is a placeholder image. (Image placeholder: A chemical reaction showing this compound reacting with a generic carbonyl compound (R-C(=O)-R') to form a Schiff base and water.)

Research on similarly structured compounds, like m-nitroaniline, has demonstrated successful Schiff base synthesis with various aromatic aldehydes, achieving high yields when refluxed in ethanol. researchgate.net The synthesis of novel Schiff bases from substituted anilines and various aldehydes is a continuous area of research, yielding compounds with applications as ligands for metal complexes, catalysts, and biologically active agents. researchgate.net

Below is an interactive data table summarizing representative condensation reactions for aniline derivatives with carbonyl compounds, illustrating the types of products that can be formed.

Reactant 1 (Aniline Derivative)Reactant 2 (Carbonyl Compound)Product (Schiff Base)Typical Conditions
m-NitroanilineBenzaldehydeN-Benzylidene-3-nitroanilineEthanol, Reflux, 2 hr
2-Aminophenol6-Methylcoumarin(E)-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methylene)amino)phenolEthanol, Reflux, 5 hr
p-NitroanilinePyrazole-4-carbaldehyde(E)-4-(((4-nitrophenyl)imino)methyl)-1-phenyl-1H-pyrazole derivativeNot specified

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become central to modern organic synthesis. libretexts.orgdiva-portal.orgorgsyn.org These reactions typically involve an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation (for Suzuki, Negishi) or olefin insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orgdiva-portal.org

The substrate this compound itself does not possess a halide leaving group typically required for these reactions. However, its halogenated derivatives would be excellent candidates for such transformations. For instance, a bromo- or iodo-substituted version of this compound could readily participate in Suzuki or Heck couplings. The presence of nitro groups is generally tolerated in many palladium-catalyzed reactions. orgsyn.org

Alternatively, modern advancements in C-H activation could allow for direct coupling reactions on the C-H bonds of the this compound ring, although selectivity could be a challenge.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. libretexts.org A hypothetical Suzuki coupling of a halogenated this compound with an arylboronic acid would produce a biaryl structure. Studies on the Suzuki reaction of 2,6-dibromoaniline (B42060) have shown that such couplings are feasible, with reaction efficiency influenced by the electronic nature of the boronic acid. researchgate.net

Heck Coupling: The Heck reaction couples an organohalide with an alkene. diva-portal.org A one-pot tandem process involving diazotization of a nitroaniline followed by a Heck-Matsuda coupling has been developed for the synthesis of substituted alkenes and, subsequently, quinolinone structures. acs.org This suggests that the amino group of this compound could potentially be converted to a more reactive diazonium group for subsequent coupling reactions.

The table below outlines potential palladium-catalyzed reactions involving aniline derivatives, demonstrating the scope and utility of these methods.

Coupling ReactionAniline Derivative (or related substrate)Coupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura2,6-Dibromoaniline4-Methylphenyl boronic acidPd(OAc)2, aq. DMF2,6-Bis(p-tolyl)aniline
Heck-Matsuda2-Nitroaniline (B44862) (via diazonium salt)Methyl acrylatePd2(dba)3Methyl (E)-3-(2-nitrophenyl)acrylate
Negishi2-HalopyridinePyridyl zinc halidePd(PPh3)42,2'-Bipyridine
C-N Couplingp-NitrobromobenzenePrimary AminePd2(dba)3 / LigandN-Aryl Amine

This table illustrates the types of products achievable through palladium-catalyzed coupling of substrates structurally related to this compound. The specific application to this compound would likely require initial halogenation.

Spectroscopic Characterization and Elucidation of Molecular Structure of 6 Methyl 2,3 Dinitroaniline

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are fundamental for identifying functional groups and analyzing the structural arrangement of 6-Methyl-2,3-dinitroaniline.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. In the case of this compound, the presence of amino (NH₂), nitro (NO₂), and methyl (CH₃) groups, along with the benzene (B151609) ring, gives rise to a complex and informative spectrum.

The analysis of related nitroaniline compounds provides a basis for assigning the expected vibrational frequencies. researchgate.netscholarsresearchlibrary.com For instance, the amino group typically shows distinct symmetric and asymmetric stretching vibrations. The nitro group is characterized by strong asymmetric and symmetric stretching bands. The aromatic C-H stretching and C=C in-ring vibrations, as well as the aliphatic C-H stretching of the methyl group, are also readily identifiable.

Table 1: Expected FT-IR Vibrational Frequencies for this compound Data is based on characteristic frequencies observed in structurally similar compounds. researchgate.netsci-hub.se

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3400 - 3500Medium-StrongAsymmetric N-H StretchAmino (NH₂)
3300 - 3400MediumSymmetric N-H StretchAmino (NH₂)
2950 - 3000Weak-MediumAsymmetric C-H StretchMethyl (CH₃)
2850 - 2900Weak-MediumSymmetric C-H StretchMethyl (CH₃)
1610 - 1640StrongNH₂ Scissoring/BendingAmino (NH₂)
1560 - 1590Very StrongAsymmetric N-O StretchNitro (NO₂)
1480 - 1580Medium-StrongC=C Ring StretchingAromatic Ring
1330 - 1370Very StrongSymmetric N-O StretchNitro (NO₂)
1250 - 1350StrongC-N StretchAromatic-NO₂
1150 - 1250StrongC-N StretchAromatic-NH₂
800 - 850StrongC-H Out-of-plane BendingAromatic Ring
700 - 750StrongNO₂ WaggingNitro (NO₂)

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing symmetric vibrations and non-polar bonds, which may be weak or absent in IR spectra. For this compound, the FT-Raman spectrum would provide further confirmation of the functional groups and skeletal structure. scholarsresearchlibrary.com

Key expected signals in the FT-Raman spectrum include strong bands for the symmetric stretching of the nitro groups and the breathing modes of the aromatic ring. The C-H stretching of the methyl group and the aromatic ring would also be visible.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound Data is based on characteristic frequencies observed in structurally similar compounds. scholarsresearchlibrary.comnih.gov

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3400 - 3500WeakAsymmetric N-H StretchAmino (NH₂)
3300 - 3400WeakSymmetric N-H StretchAmino (NH₂)
3050 - 3100MediumAromatic C-H StretchAromatic Ring
2950 - 3000MediumAsymmetric C-H StretchMethyl (CH₃)
1580 - 1620StrongC=C Ring StretchingAromatic Ring
1560 - 1590MediumAsymmetric N-O StretchNitro (NO₂)
1330 - 1370Very StrongSymmetric N-O StretchNitro (NO₂)
1250 - 1350MediumC-N StretchAromatic-NO₂
990 - 1010StrongRing Breathing ModeAromatic Ring
800 - 850MediumC-H Out-of-plane BendingAromatic Ring

A combined analysis of FT-IR and FT-Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound.

Amino (NH₂) Group: The asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. These bands are typically strong in the IR spectrum but weak in the Raman spectrum. The NH₂ scissoring (bending) mode appears around 1610-1640 cm⁻¹. asianpubs.org

Nitro (NO₂) Groups: The presence of two nitro groups leads to very strong absorption bands in the IR spectrum. The asymmetric stretching vibration is anticipated around 1560-1590 cm⁻¹, while the symmetric stretch is expected to be very strong in both IR and Raman spectra, appearing around 1330-1370 cm⁻¹. sci-hub.se

Methyl (CH₃) Group: C-H stretching vibrations of the methyl group are found in the 2850-3000 cm⁻¹ range. Bending vibrations (asymmetric and symmetric) typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring appear in the 1480-1620 cm⁻¹ region. A strong "ring breathing" mode, which is a symmetric expansion and contraction of the ring, is a prominent feature in the Raman spectrum, typically around 1000 cm⁻¹.

The positioning of the amino group at C-2 and a nitro group at C-3 in this compound creates a favorable geometry for the formation of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the adjacent nitro group. This type of interaction is common in ortho-substituted anilines. fu-berlin.decdnsciencepub.com

The formation of a hydrogen bond typically weakens the N-H bond, resulting in a shift of its stretching frequency to a lower wavenumber (a red shift). mst.edu This effect also increases the separation between the asymmetric and symmetric NH₂ stretching bands. cdnsciencepub.com Therefore, by comparing the observed N-H stretching frequencies with those of aniline (B41778) or other substituted anilines lacking this intramolecular interaction, the presence and relative strength of the hydrogen bond can be assessed. The anharmonicity of the N-H stretching vibrations can also be influenced by hydrogen bonding, providing another analytical parameter. cdnsciencepub.comresearchgate.net

Assignment of Vibrational Modes and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the amino group, and the aromatic ring. The chemical shifts (δ) are highly influenced by the electron-withdrawing effects of the two nitro groups.

By analyzing data from structurally related isomers like 2-methyl-3-nitroaniline (B147196) and 2-methyl-6-nitroaniline (B18888), the expected chemical shifts for this compound can be predicted. nih.govchemicalbook.com The amino protons often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. scispace.com The methyl group protons will appear as a singlet, likely in the range of 2.2-2.5 ppm. The two aromatic protons will appear as doublets due to coupling with each other.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on analysis of structurally similar compounds in a common NMR solvent like CDCl₃. chemicalbook.comcarlroth.com

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (H-4)7.8 - 8.1Doublet (d)1H
Aromatic-H (H-5)7.2 - 7.5Doublet (d)1H
Amino-H (NH₂)5.5 - 6.5Broad Singlet (br s)2H
Methyl-H (CH₃)2.3 - 2.6Singlet (s)3H
Spin-Spin Coupling and Conformation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. acs.org The chemical shifts of carbon atoms are sensitive to their electronic environment. Generally, sp²-hybridized carbons (like those in aromatic rings) resonate at lower fields (downfield) compared to sp³-hybridized carbons (like methyl groups). libretexts.org Electronegative substituents, such as nitro groups, cause a downfield shift for the attached and nearby carbon atoms.

Table 2: General ¹³C NMR Chemical Shift Ranges

Type of CarbonChemical Shift Range (δ, ppm)
Aromatic (C-NO₂)~140 - 150
Aromatic (C-N)~130 - 145
Aromatic (C-H)~110 - 130
Aromatic (C-CH₃)~130 - 140
Methyl (Ar-CH₃)~20 - 25

Dynamic NMR for Conformational Barriers

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. researchgate.netcopernicus.org By recording NMR spectra at different temperatures, it is possible to observe the effects of dynamic processes, such as bond rotation or ring inversion. researchgate.netcopernicus.org When the rate of exchange between different conformations is slow on the NMR timescale (at low temperatures), separate signals for each conformer can be observed. copernicus.org As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. copernicus.org

For a molecule like this compound, DNMR could be used to study the rotational barriers around the C-N bonds (both the amino and nitro groups). The steric hindrance caused by the ortho substituents likely leads to restricted rotation, resulting in distinct conformers that could be studied by DNMR. The free energy of activation for these conformational changes can be determined from the coalescence temperature and the chemical shift difference between the exchanging sites. core.ac.uk

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. rsc.org For this compound (C₇H₇N₃O₄), the expected molecular weight is approximately 197.15 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Further fragmentation would likely involve the loss of nitro groups (NO₂) and other small fragments, providing clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq Organic molecules containing π-electron systems, such as aromatic rings and nitro groups, exhibit characteristic UV-Vis absorption bands. uobabylon.edu.iq The absorption of UV or visible light promotes an electron from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). libretexts.org

For nitroanilines, the spectra are characterized by intense absorption bands resulting from π → π* transitions. researchgate.net The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring. In a related compound, 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, the UV-Visible spectrum showed absorption peaks at 325 and 340 nm. researchgate.net The presence of multiple chromophores (nitro groups and the aniline moiety) in this compound would lead to a complex UV-Vis spectrum, with the exact absorption maxima (λ_max) providing information about the electronic structure and conjugation within the molecule.

Crystallographic Investigations and Solid State Structural Analysis of 6 Methyl 2,3 Dinitroaniline

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Crystal System and Space Group

No published single-crystal X-ray diffraction data is available for 6-Methyl-2,3-dinitroaniline. Therefore, its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describe the symmetry of the crystal lattice, have not been determined.

Analysis of Molecular Conformation in the Crystalline State

Without SC-XRD data, a definitive analysis of the molecular conformation of this compound in the solid state is not possible. This would include precise bond lengths, bond angles, and torsion angles, particularly the orientation of the nitro and methyl groups relative to the aniline (B41778) ring.

Resolution of Substituent Positioning and Steric Effects

An experimental resolution of the substituent positioning and the resulting steric effects, which influence the planarity of the molecule and the orientation of the functional groups, cannot be conducted without crystallographic data.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystal Packing

A specific description of the hydrogen bonding networks within the crystal structure of this compound, including the identification of hydrogen bond donors and acceptors and the resulting motifs (e.g., chains, dimers, sheets), cannot be provided.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful tool in crystallography for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules, it provides a graphical representation of molecules as they exist within their crystalline environment. For aromatic nitro compounds, this analysis is crucial for understanding how substituent positioning influences crystal packing.

In the case of substituted nitroanilines, intermolecular contacts are varied and play a definitive role in the supramolecular architecture. While specific studies on this compound are not extensively detailed in the provided context, analysis of closely related structures, such as derivatives of 2-methyl-3-nitroaniline (B147196), offers significant comparative insights. nih.gov The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The analysis of these related compounds reveals that the crystal packing is predominantly stabilized by a combination of hydrogen bonds and other weak interactions. The primary interactions observed are O···H, H···H, and C···H contacts. nih.gov The O···H interactions, which represent hydrogen bonds, are particularly significant, often involving the nitro groups and amine protons. The H···H contacts represent a large portion of the surface, indicative of van der Waals forces. C···H contacts can be associated with weak C-H···π interactions. nih.gov

The relative contributions of these contacts to the total Hirshfeld surface can be quantified using 2D fingerprint plots. This quantitative data provides a clear picture of the hierarchy of interactions governing the crystal packing.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related 2-Methyl-3-nitroaniline Derivative

Intermolecular Contact Percentage Contribution to Hirshfeld Surface (%)
H···H 37.2
C···H/H···C 30.7
O···H/H···O 24.9
N···H/H···N 2.0
C···O/O···C 1.8
O···O 1.7
N···O/O···N 1.1
C···N/N···C 0.6

Data derived from a study on (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol. nih.gov

These findings underscore the importance of hydrogen bonding and dispersive forces in the crystal engineering of nitroaniline compounds. The specific arrangement and interplay of the methyl and dinitro groups in this compound would be expected to yield a unique but comparable fingerprint of intermolecular forces.

Crystallographic Challenges and Refinement Strategies

The determination of the crystal structure of substituted nitroanilines is not always straightforward and can present significant challenges, most notably crystal twinning and molecular disorder. These phenomena can complicate data collection and require sophisticated refinement strategies to achieve an accurate final structure.

Handling of Twinned Data and Disorder

Twinning occurs when two or more separate crystals, known as twin domains, intergrow in a specific, symmetrical orientation. purdue.edu This can lead to the overlapping of reflections in the diffraction pattern, making it difficult to determine the correct unit cell and space group. uu.nliucr.org Nitroaniline derivatives are known to exhibit polymorphism and twinning. uu.nliucr.org For instance, the γ-form of o-nitroaniline was found to be a pseudo-merohedral monoclinic twin, which initially appeared to have a C-centered orthorhombic unit cell. uu.nl

The successful refinement of twinned data requires specialized software and methodologies. A common strategy involves:

Identification of Twinning: The initial signs of twinning often appear during space group determination, where systematic absences may be violated or a higher symmetry is suggested than is chemically reasonable. uu.nl

Data Processing with Twin Laws: Software programs like EVAL or TWINABS are used to process the diffraction data by accounting for multiple twin lattices. uu.nl This allows for the deconvolution of overlapping reflections from different twin domains.

Structure Refinement: The structure is then refined using a model that includes the twin law and the fractional contribution of each twin component. For example, a structure may be refined as a two-component inversion twin. iucr.orgiucr.org

A case study on the γ-form of o-nitroaniline demonstrated the dramatic improvement in refinement statistics after properly handling the twinned data. Processing the data with two twin lattices resulted in a significant drop in the R1 value and much more reasonable bond precision compared to processing as a single lattice. uu.nl

Table 2: Comparison of Refinement Statistics for Twinned o-Nitroaniline Data

Refinement Parameter Processed as Single Lattice Processed with Two Twin Lattices
R1 [I > 2σ(I)] 0.109 (previous reports), poor results 0.0465
wR2 (all reflections) Not specified as optimal 0.1332
Data Integrity Overlapping reflections compromise solution Reflections deconvoluted for better accuracy

Data based on the reprocessing of diffraction data for the γ-form of o-nitroaniline. uu.nl

Disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can also be a challenge, particularly with bulky or flexible substituents like methyl groups. This requires the use of constrained refinement models to accurately describe the electron density. For this compound, the potential for rotational disorder of the methyl and nitro groups must be considered during structural analysis.

Theoretical and Computational Chemistry Studies of 6 Methyl 2,3 Dinitroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of 6-Methyl-2,3-dinitroaniline at a molecular level. These computational methods allow for a detailed examination of its electronic properties, which are key determinants of its chemical reactivity and physical characteristics.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. For molecules like this compound, DFT methods are employed to optimize the molecular geometry and calculate various electronic properties. A popular and widely used functional for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. rsc.org

The choice of basis set is also critical for obtaining reliable results. A commonly used basis set for organic molecules is the 6-311++G(d,p). rsc.org This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with a 6-311G(d,p) or similar basis set has been shown to provide accurate predictions for the geometries and vibrational frequencies of aniline (B41778) derivatives. scholarsresearchlibrary.com For instance, studies on related nitroaniline compounds have successfully used the B3LYP/6-311G(d,p) level of theory to achieve good agreement between calculated and experimental spectroscopic data. scholarsresearchlibrary.com

The selection of these methods is often validated by comparing calculated properties with available experimental data for similar molecules. The use of DFT with appropriate functionals and basis sets provides a robust framework for investigating the electronic structure of this compound. rsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govchemmethod.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. rsc.org For nitroaromatic compounds, the distribution of HOMO and LUMO orbitals is typically spread across the molecule. In a related compound, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the LUMO is primarily localized on the 2-methyl-3-nitrophenylamine ring. nih.gov This suggests that in this compound, the LUMO may also be concentrated around the nitro-substituted benzene (B151609) ring, making it susceptible to nucleophilic attack.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η) and softness (S), which further quantify the molecule's reactivity. nih.gov

Table 1: Calculated Quantum Chemical Parameters

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability nih.govchemmethod.com
Ionization Potential (I) -EHOMO Electron-donating ability mdpi.com
Electron Affinity (A) -ELUMO Electron-accepting ability mdpi.com
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution nih.gov
Chemical Softness (S) 1 / η Measure of reactivity nih.gov
Electronegativity (χ) (I + A) / 2 Electron-attracting power
Chemical Potential (μ) -(I + A) / 2 Escaping tendency of electrons

This table is for illustrative purposes; specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically colored to indicate different charge densities. Red areas signify negative potential, corresponding to regions rich in electrons and prone to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions susceptible to nucleophilic attack. researchgate.net

For nitroaniline derivatives, the negative potential is generally located around the oxygen atoms of the nitro groups, making them centers for electrophilic interactions. researchgate.net Conversely, the positive potential is often found around the hydrogen atoms of the amine group and the aromatic ring. researchgate.net In a study of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the electrostatic potential map clearly showed donor (red) and acceptor (blue) regions, highlighting the reactive sites. iucr.org This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. The charge density distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative data on the partial charges of individual atoms, complementing the qualitative picture from the MEP map.

Dipole Moment Calculations

For instance, the dipole moment of 2,6-dinitroaniline (B188716) is reported to be 1.69 Debye. stenutz.eustenutz.eu The presence of a methyl group in this compound would be expected to slightly alter this value due to its electron-donating nature. Computational methods, such as DFT, can predict the dipole moment with reasonable accuracy. For example, DFT calculations on 4-Methoxy-2-nitroaniline yielded a dipole moment of approximately 6.2 Debye. Comparing calculated dipole moments with experimental values for related compounds helps to validate the computational methodology. researchgate.net

Aromaticity Indices (e.g., HOMA, NICS)

Aromaticity is a key concept in organic chemistry, and several quantitative indices have been developed to describe it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths in a ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). rsc.org Both HOMA and NICS are valuable tools for assessing the influence of substituents on the aromatic character of the benzene ring in this compound. The electron-withdrawing nitro groups and the electron-donating methyl and amino groups are expected to modulate the aromaticity of the ring.

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the orientation of the methyl and nitro groups relative to the aniline ring can lead to different conformers with varying stabilities.

Theoretical calculations are instrumental in predicting the most stable conformer by determining the relative energies of different possible structures. lumenlearning.com The stability of a particular conformer is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. In substituted anilines, intramolecular hydrogen bonds can form between the amino group and an ortho-substituent, which can significantly stabilize a particular conformation. The potential energy surface can be scanned by systematically rotating specific bonds to identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states. researchgate.net For example, in related piperidin-4-one derivatives, conformational analysis has shown that the compounds predominantly exist in a chair conformation with substituents in equatorial positions to minimize steric strain. asianpubs.org A similar approach can be applied to this compound to understand the preferred orientation of its functional groups.

Table 2: List of Chemical Compounds

Compound Name
This compound
2,6-dinitroaniline
4-Methoxy-2-nitroaniline
(E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

Existence and Stability of Conformers

Computational studies are crucial for identifying the possible conformers of this compound and determining their relative stabilities. The conformation of nitroaniline derivatives is significantly influenced by the presence of intramolecular hydrogen bonds, particularly between the amino and nitro groups, which can lead to the formation of stable six-membered chelate rings. The thermodynamic stability of conformers is a key factor, with the most stable conformer being the most favored. gexinonline.com For related nitroaniline compounds, theoretical calculations have been used to analyze the planarity of the nitro group relative to the benzene ring, which can result in atypical conformations. researchgate.net

The stability of different conformers can be evaluated by calculating their relative energies and Gibbs free energies using methods like Density Functional Theory (DFT). jchemrev.com These calculations help in understanding how substitutions on the aromatic ring affect the conformational preferences of the molecule.

Rotational Barriers and Conformational Flexibility

The flexibility of the this compound molecule is largely determined by the rotational barriers of its substituent groups, namely the methyl, amino, and nitro groups. Theoretical calculations of the relaxed potential energy surface (rPES) are employed to determine the energy barriers for the rotation of these groups. For instance, in a related compound, 2-methyl-6-nitroaniline (B18888), the energy barrier for the rotation of the nitro group was calculated to be 11.6 kcal mol⁻¹. researchgate.net

Studies on various aromatic compounds have shown that electron-withdrawing groups, such as the nitro group, tend to increase the rotational barrier, while electron-donating groups decrease it. researchgate.net The interaction between molecular orbitals plays a significant role in this, with more pronounced interactions in molecules with withdrawing groups leading to higher rotational barriers. researchgate.net The rotation of the methyl group is also a critical factor, and its rotational barrier can be influenced by the surrounding microenvironment within a crystal lattice. researchgate.net Discrepancies between computational predictions and experimental data regarding conformational flexibility can often be attributed to solvent effects.

Table 1: Calculated Rotational Barriers for Functional Groups in Related Nitroaniline Compounds

Compound Functional Group Calculated Rotational Barrier (kcal mol⁻¹) Reference
2-methyl-6-nitroaniline cation Nitro group 11.6 researchgate.net
2-chloro-4-nitroaniline cation Nitro group 4.6 researchgate.net

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry provides powerful tools for elucidating the mechanisms and kinetics of chemical reactions involving this compound.

Computational methods are used to map the potential energy surfaces of reactions, identifying intermediates, transition states, and energetic barriers. For the atmospheric oxidation of similar compounds like 2-bromo-4,6-dinitroaniline (B162937) by OH radicals, quantum-chemical methods and Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) correction have been utilized. researchgate.netrsc.org These studies help in determining the most favorable reaction pathways, such as whether the reaction proceeds via OH addition or H-atom abstraction. researchgate.netrsc.org

The rate constants for these reactions are often calculated over a range of temperatures to understand their temperature dependence. researchgate.netrsc.org For example, in the oxidation of 2-bromo-4,6-dinitroaniline, OH-addition was found to be energetically more favorable than H-atom abstraction. rsc.org

The solvent environment can significantly influence reaction kinetics and equilibria. Computational models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Polarizable Continuum Model (CPCM), are used to account for solvent effects. researchgate.net These models can reveal the role of solvent polarity on the structural parameters, frontier orbital energies, and other properties of the molecule. researchgate.net

The influence of solvent on reaction rates can be investigated by correlating rate constants with solvent parameters like dipolarity/polarizability and hydrogen bond donor/acceptor abilities. researchgate.net Such analyses have shown that for some reactions, the dipolarity/polarizability of the medium and the hydrogen bond acceptor basicity of the solvent can increase the reaction rate by stabilizing the activated complex. researchgate.net Discrepancies between experimental spectral data and computational predictions for related nitroaniline derivatives are often attributed to solvent effects or conformational flexibility.

Energetic Pathways and Transition State Theory (e.g., CVT/SCT)

Advanced Computational Models (e.g., Multipolar Atom Model, Independent Atom Model)

For a more detailed understanding of the electronic structure and intermolecular interactions, advanced computational models are employed. The Hansen and Coppens Multipolar Atom Model (HCMM) is a powerful tool used in charge density research that describes the molecular electron density by accounting for the aspherical features of atomic electron densities. acs.org This model allows for the quantification of fine details such as bonding and lone pair electrons and the characterization of intermolecular interactions. acs.org

In cases where experimental data quality is insufficient for a full multipolar refinement, a theoretical multipolar atom model transfer approach can be used. researchgate.net This involves refining a standard multipolar model against theoretical structure factors obtained from periodic quantum-mechanical calculations. researchgate.net This method has been applied to isomeric N-methyl-nitroaniline compounds to obtain more precise molecular structures and to analyze the effect of substituent position on the π-electron distribution and aromaticity. researchgate.net The Independent Atom Model (IAM) serves as a reference spherical model in these analyses. researchgate.net

Environmental Fate and Degradation Pathways of 6 Methyl 2,3 Dinitroaniline

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 6-Methyl-2,3-dinitroaniline, these mechanisms primarily include photodegradation, chemical degradation in environmental matrices, and oxidation by environmental radicals.

Photodegradation Pathways

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for dinitroaniline compounds. cambridge.orgucanr.edu When exposed to sunlight, particularly ultraviolet (UV) radiation, these compounds can undergo various transformations.

Studies on related dinitroaniline herbicides have shown that photodegradation rates are considerably higher in the presence of sunlight compared to dark conditions. cambridge.org The process can involve several reactions, including the reduction of nitro groups and dealkylation. For instance, the photodecomposition of pendimethalin (B1679228), a structurally similar herbicide, can lead to the formation of various products through oxidative dealkylation and nitro reduction. ekb.eg While specific data on the photodegradation of this compound is limited, the general principles observed for other dinitroanilines suggest it would be susceptible to similar photolytic transformations.

Table 1: Photodecomposition of Various Dinitroaniline Herbicides After 7 Days of Exposure to Solar Radiation

Herbicide Photodecomposition (%)
AC 92390 7.8
Isopropalin 8.2
Butralin 9.0
Pendimethalin 9.9
Benefin 17.1
Trifluralin (B1683247) 18.4
Oryzalin 26.6
Fluchoralin 30.4
Nitralin 40.6
Profluralin 47.6
Dinitramine 72.3

Source: cambridge.org

Chemical Degradation Processes in Environmental Matrices

The chemical degradation of this compound in environmental matrices like soil and water is influenced by factors such as pH, temperature, and the presence of other chemical species. nih.gov Alkaline hydrolysis can be a relevant degradation pathway for some nitroaromatic compounds. publications.gc.ca

In soil, dinitroanilines are known to be susceptible to chemical degradation, although the rates can be influenced by soil properties like organic matter content. ucanr.edu The presence of reduced iron species in soil and sediments can also contribute to the abiotic reduction of nitro groups, a key transformation pathway for many nitroaromatic compounds. enviro.wiki

Oxidation by Environmental Radicals (e.g., OH radicals)

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and aquatic environments, and they play a crucial role in the oxidation of organic pollutants. ufz.decopernicus.org The reaction of OH radicals with aromatic compounds can proceed via addition to the aromatic ring or hydrogen abstraction. rsc.org

Theoretical studies on the oxidation of 2-bromo-4,6-dinitroaniline (B162937) by OH radicals have shown that OH addition to the carbon atoms of the benzene (B151609) ring is an energetically favorable pathway. rsc.org This initial reaction can lead to the formation of various oxygenated and ring-cleavage products. rsc.org Given the structural similarities, it is expected that this compound would also be susceptible to oxidation by hydroxyl radicals, leading to its degradation in the environment. The rate of this reaction would influence its atmospheric lifetime and its persistence in sunlit surface waters.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. cswab.orguminho.pt This is a major pathway for the environmental dissipation of many organic pollutants, including dinitroaniline herbicides. nih.govacs.org

Microbial Degradation Processes (Bacteria and Fungi)

A wide range of soil microorganisms, including bacteria and fungi, have been shown to degrade dinitroaniline compounds. nih.govmdpi.com These microorganisms can utilize the compounds as a source of carbon, nitrogen, and energy, or they can transform them through co-metabolism. plos.org

For example, bacterial strains such as Burkholderia cepacia and Hydrogenophaga palleronii have been shown to mineralize 2,6-dinitrotoluene, a related compound, by an oxidative pathway that involves the release of nitrite (B80452). dtic.milnih.gov Fungi, such as those from the genera Aspergillus and Fusarium, are also known to be effective in degrading dinitroaniline herbicides. nih.gov The efficiency of microbial degradation is influenced by environmental conditions such as temperature, pH, and the availability of other nutrients. nih.gov

Enzymatic Transformations (e.g., Dealkylation, Nitro-group Reduction)

Microorganisms employ a variety of enzymes to carry out the degradation of dinitroaniline compounds. Two of the most important enzymatic transformations are dealkylation and nitro-group reduction. nih.gov

Dealkylation involves the removal of alkyl groups from the amino substituent of the dinitroaniline molecule. This process can be a key initial step in the degradation pathway. nih.gov

Nitro-group reduction is a common and critical step in the biodegradation of nitroaromatic compounds. enviro.wikinih.gov Nitroreductase enzymes, found in a variety of microorganisms, catalyze the reduction of nitro groups (-NO2) to amino groups (-NH2) via nitroso and hydroxylamino intermediates. nih.gov This transformation generally decreases the toxicity of the compound and makes the aromatic ring more susceptible to subsequent cleavage. nih.gov For instance, studies on the degradation of 2,4-dinitrotoluene (B133949) have revealed that the initial steps involve the reduction of a nitro group. nih.gov Similarly, the enzymatic transformation of other dinitroanilines often proceeds through the reduction of one or both nitro groups. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pendimethalin
AC 92390
Isopropalin
Butralin
Benefin
Trifluralin
Oryzalin
Fluchoralin
Nitralin
Profluralin
Dinitramine
2-bromo-4,6-dinitroaniline
2,6-dinitrotoluene
2,4-dinitrotoluene
N-propyl-3,4-dimethyl-2,6-dinitroaniline
2-hydroxylamino-4,6-dinitrotoluene
4-hydroxylamino-2,6-dinitrotoluene
2-amino-4,6-dinitrotoluene
4-amino-2,6-dinitrotoluene
3-methyl-4-nitrocatechol
2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid
2-hydroxy-5-nitropenta-2,4-dienoic acid
4-methyl-5-nitrocatechol
2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol
2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol
3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo oct-2-en-8-ol
3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo oct-3-ene-2,8-diol
N-Methyl-4-nitroaniline
4-nitroaniline
4-aminophenol
1, 2, 4-benzenetriol
Formaldehyde
2-methyl-3,5-dinitro-4-(pentan-3-ylamino) benzoic acid
N-(1-ethylpropyl)-3-methyl-2,6-dinitroaniline
4,5-dimethyl- 3-nitro-N2-(pentan-3-yl) benzene-1,2-diamine
2,6-dinitro-3,4- dimethylaniline
3,4-dimethyl-2,6-dinitroaniline
6-aminopendimethalin
N-(2,6-dinitro-3,4-dimethyl) phenyl acetamide
4,5-dimethyl-2-nitroaniline
(6-methyl-2,4-dinitro-3-(pentan-3-ylamino)phenyl)methanol
2-methyl-4-nitro-5-N-(1-cyclopropyl)-6-nitrosobenzyl alcohol
N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-l,6-diamine
1,2-dimethyl-3,5-dinitro-4-N(buta-1,3-dien-2-yl)-dinitrobenzenamine-N-oxide
1,2-dimethyl-3,5-dinitro-4-N(prop-1-en-2-yl)-dinitrobenzenamine-N-oxide
1,3-dinitro-2-(pentan-3-ylamino)butane-1,4-diol
N-(1-ethylpropyl)-3,4-dicarboxy-2,6-dinitrobenzenamine-N-oxide
N-(1-ethylpropyl)-3,4-dimethoxy-2,6-dinitrobenzenamine
benzimidazole-7-carboxyaldehyde
2-chloro-4-nitrophenol
2-chloro-4-nitroaniline
2, 4-dichlorophenol
4-chlorophenol
2,4-diamino-6-nitrotoluene
4-N-acetylamino-2-amino-6-nitrotoluene
2,6-diamino-4-nitrotoluene
2-methoxy-5-nitroaniline (B165355)
4-methoxy-3-nitroaniline
2,4-diaminoanisole
methylenedinitramine
3-amino-1,2,4-triazol-5-one
2,3-dichloroaniline
3,4-dichloroaniline
2,5-dichloronitrobenzene
2,3-dichloronitrobenzene
monochloroaniline
aniline (B41778)
2-chloro-5-nitropyridine
2,4-dinitrophenol
3-nitrotoluene
4-nitrophenol
methyl-3-nitrobenzoate
nitrobenzene
2,6-di-tert-butyl-4-methylphenyl-N-methylcarbamate
2-isopropoxyphenoxyl-carbamoyl radical
methyl-2-benzimidazole carbamate
6-chloronicotinaldehyde
N-methylnicotinamide
1-(6-chloronicotinyl)imidazolidone
6-chloro-3-pyridylmethylethylendiamine
3-penten-2-one
2-hydroxypropanal
acetaldehyde
methyl glyoxal
3-hydroxy-2-butanone
2,2',3,3',4,4',5,5'-octachlorobiphenyl
2,3,3',4,4',5,5',6-octachlorobiphenyl
1,3-dinitrobenzene
1,3,5-trinitrobenzene
3,5-dinitroaniline
4-tert-butyl-2,6-dinitrophenol
4-tert-butyl-N-sec-butyl amine-2,6-dinitroaniline
pentane
2-methyl-3,5-dinitro-4-N(buta-1,3-dien-2-yl)-dinitrobenzenamine-N-oxide
1,2-dimethyl-3,5-dinitro-4-N(prop-1-en-2-yl)-dinitrobenzenamine-N-oxide
2,4-dinitroanisole
hexahydro-1,3,5-trinitro-1,3,5-triazine
pentaerythritol tetranitrate
glycerol dinitrate
glycerol mononitrate
pentaerythritol dinitrate
3-hydroxy-2,2'-Aw-[(nitrooxy)methyl]propanoal
2,2-Aw-[(nitrooxy)methyl]-propanedial
octahydro-l,3,5,7-tetranitro-l,3,5,7-tetrazocine
3-methyl-2-nitroaniline
2,3-dinitro-1-aminobenzene
2,3-dinitrophenylamine
2,3-dinitraniline
2,4-dinitro-1-aminobenzene
2,4-dinitrophenylamine
2,5-dinitroaniline
2,6-dinitroaniline (B188716)
3,4-dinitroaniline
3,5-dinitroaniline
1-chloro-2,4-dinitrobenzene
2,4-dinitroacetanilide
benfluralin
chlornidine
dipropalin
ethalfluralin
methalpropalin
nitrofor
prodiamine
2-methyl-3,5-dinitrophenyl)-4-methyl-3,5-dinitroaniline
2-hydroxylamino-4,6-dinitrotoluene
4-hydroxylamino-2,6-dinitrotoluene
2,4,6-trinitrotoluene
2,3-Dinitro-1-aminobenzene
2,3-Dinitrophenylamine
2,3-Dinitraniline
2,4-Dinitro-1-aminobenzene
2,4-Dinitrophenylamine
2,5-Dinitroaniline
2,6-Dinitroaniline
3,4-Dinitroaniline
3,5-Dinitroaniline
1-chloro-2,4-dinitrobenzene
2,4-dinitroacetanilide
benfluralin
butralin
chlornidine
dinitramine
dipropalin
ethalfluralin
fluchloralin
isopropalin
methalpropalin
nitralin
nitrofor
oryzalin
pendimethalin
prodiamine
profluralin
trifluralin
2-methyl-3,5-dinitrophenyl)-4-methyl-3,5-dinitroaniline
2-hydroxylamino-4,6-dinitrotoluene
4-hydroxylamino-2,6-dinitrotoluene
2,4,6-trinitrotoluene
2,3-Dinitro-1-aminobenzene
2,3-Dinitrophenylamine
2,3-Dinitraniline
2,4-Dinitro-1-aminobenzene
2,4-Dinitrophenylamine
2,5-Dinitroaniline
2,6-Dinitroaniline
3,4-Dinitroaniline
3,5-Dinitroaniline
1-chloro-2,4-dinitrobenzene
2,4-dinitroacetanilide
benfluralin
butralin
chlornidine
dinitramine
dipropalin
ethalfluralin
fluchloralin
isopropalin
methalpropalin
nitralin
nitrofor
oryzalin
pendimethalin
prodiamine
profluralin
trifluralin
2-methyl-3,5-dinitrophenyl)-4-methyl-3,5-dinitroaniline
2-hydroxylamino-4,6-dinitrotoluene
4-hydroxylamino-2,6-dinitrotoluene
2,4,6-trinitrotoluene
2,3-Dinitro-1-aminobenzene
2,3-Dinitrophenylamine
2,3-Dinitraniline
2,4-Dinitro-1-aminobenzene
2,4-Dinitrophenylamine
2,5-Dinitroaniline
2,6-Dinitroaniline
3,4-Dinitroaniline
3,5-Dinitroaniline
1-chloro-2,4-dinitrobenzene
2,4-dinitroacetanilide
benfluralin
butralin
chlornidine
dinitramine
dipropalin
ethalfluralin
fluchloralin
isopropalin
methalpropalin
nitralin
nitrofor
oryzalin
pendimethalin
prodiamine
profluralin

Identification and Analysis of Degradation Products and Intermediates

The identification of degradation products and intermediate compounds is crucial for understanding the complete environmental transformation of this compound. While specific studies detailing the full degradation pathway of this compound are not extensively available, the degradation of related dinitroaniline compounds often involves processes such as the reduction of nitro groups and dealkylation. For analogous compounds, these reactions lead to the formation of various amino and nitroso derivatives.

Analytical Techniques for Intermediate Profiling

A suite of advanced analytical techniques is employed to separate, identify, and quantify the transient intermediates formed during the degradation of nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile degradation products. ekb.egepa.govarcjournals.orgnih.govresearchgate.net Samples are separated based on their boiling points and polarity in the gas chromatograph, and then fragmented and identified based on their mass-to-charge ratio by the mass spectrometer. researchgate.netresearchgate.net For complex environmental samples like soil extracts, GC-MS provides the high resolution and sensitivity needed to detect trace levels of intermediates. epa.govepa.gov The use of specific detectors, such as the electron capture detector (ECD), can enhance sensitivity for nitro-containing compounds. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing a wide range of organic compounds, including those that are non-volatile or thermally unstable, which is often the case for degradation intermediates. epa.govsielc.com It is frequently used for the quantitative analysis of nitroaromatic and nitramine compounds in environmental matrices. epa.gov By using different column types (e.g., C18, C8) and mobile phase compositions, separations can be optimized for various analytes. epa.govsielc.com Coupling HPLC with a UV detector allows for the quantification of compounds that absorb ultraviolet light, a characteristic feature of aromatic structures. epa.gov For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net

2D Correlation Spectroscopy: While not as commonly cited in the direct context of dinitroaniline degradation, 2D correlation spectroscopy is a sophisticated analytical tool that can be used to study changes in complex systems over time or in response to a perturbation (like changing environmental conditions). It can help to elucidate the sequence of formation and decay of different chemical species during a degradation process by revealing correlations between their spectral features.

The table below summarizes the key analytical techniques used for profiling intermediates of related nitroaromatic compounds.

Analytical TechniquePrinciple of OperationTypical Application in Degradation Studies
GC-MS Separates volatile compounds based on boiling point/polarity, followed by mass-based identification. arcjournals.orgnih.govIdentification of volatile and semi-volatile degradation products and metabolites in soil and water extracts. ekb.egresearchgate.netresearchgate.net
HPLC Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. epa.govsielc.comQuantification of parent compounds and non-volatile intermediates in environmental samples. epa.gov
2D Correlation Spectroscopy Analyzes spectral data sets to find correlations between signals changing over time or under perturbation.Elucidating the sequential order of intermediate formation and disappearance during degradation.

Influence of Environmental Conditions on Degradation Rates

The rate at which this compound degrades in the environment is significantly influenced by various abiotic and biotic factors. Research on analogous dinitroaniline herbicides demonstrates that conditions such as temperature, soil moisture, soil composition, and organic matter content are critical determinants of their persistence. d-nb.infonih.gov

Temperature and Soil Moisture Effects

Temperature and soil moisture are key environmental variables that govern the speed of chemical and microbial degradation processes in soil.

Temperature: Generally, an increase in temperature accelerates the degradation of dinitroaniline herbicides. cambridge.orgnih.gov For instance, studies on the herbicide pendimethalin showed that its degradation increased as soil temperature rose from 10°C to 35°C. ekb.eg Similarly, the degradation of trifluralin is significantly faster at 30°C compared to 10°C. nih.gov This temperature dependence is often characterized by the Arrhenius equation, which relates the reaction rate to temperature and activation energy. usda.gov Higher temperatures enhance microbial activity and the rates of chemical reactions, leading to shorter half-lives of the compounds. nih.govusda.gov

Soil Moisture: Soil moisture content directly impacts microbial activity and can influence chemical hydrolysis. For many dinitroaniline herbicides, degradation rates are optimal at intermediate moisture levels, often corresponding to 75% to 100% of field capacity. ekb.egcambridge.org Very dry conditions can limit microbial activity and reduce the potential for hydrolysis, thereby slowing degradation. usda.gov Conversely, excessively saturated or anaerobic conditions can alter the degradation pathway, sometimes leading to faster breakdown through different mechanisms, such as the reduction of nitro groups. nih.gov However, the effect can be compound-specific; for some herbicides, degradation was found to be slower at 50% field capacity compared to higher moisture levels. cambridge.org

The following table illustrates the typical effects of temperature and soil moisture on the degradation of related dinitroaniline compounds.

Environmental FactorGeneral Effect on Degradation RateResearch Finding Example (for related compounds)Citation
Temperature Increases with rising temperatureDegradation of pendimethalin increased with temperatures from 10°C to 35°C. ekb.egcambridge.org
Soil Moisture Generally increases with moisture up to an optimum levelDegradation of pendimethalin was slower at 50% field capacity than at 75% or 100%. ekb.egcambridge.org

Role of Soil Type and Organic Matter

The physical and chemical properties of soil play a fundamental role in the environmental fate of organic compounds.

Soil Type: Soil texture (the relative proportions of sand, silt, and clay) influences factors like water retention, aeration, and surface area available for microbial colonization and adsorption. While some studies on dinitroanilines suggest that the influence of soil type can be minor when temperature and moisture are constant, other research indicates differences in persistence between soil types like sandy loam and clay loam. cambridge.orgcdnsciencepub.comresearchgate.net Clay soils, with their larger surface area and higher cation exchange capacity, may adsorb dinitroanilines more strongly, which can sometimes reduce their bioavailability for microbial degradation.

Organic Matter: Soil organic matter is a critical factor controlling the fate of dinitroaniline herbicides. isws.org.in These compounds tend to bind strongly to organic matter, a process known as sorption. researchgate.net High organic matter content generally leads to increased adsorption, which can decrease the concentration of the chemical in the soil solution, thereby reducing its mobility, leaching potential, and availability to microorganisms. isws.org.inresearchgate.net This strong binding can increase the persistence of the herbicide in the soil. However, organic matter also serves as a nutrient source for soil microorganisms, potentially enhancing microbial populations capable of degrading the compound over the long term. Studies have shown a positive correlation between organic matter content and the adsorption of dinitroaniline herbicides. researchgate.net

Soil PropertyInfluence on DegradationMechanism
Soil Type (e.g., clay vs. sand) Can affect persistence; higher clay content may increase adsorption.Influences water holding capacity, aeration, and available surface area for sorption and microbial activity. cdnsciencepub.com
Organic Matter Increases adsorption, which can decrease bioavailability and degradation rate.Dinitroanilines bind strongly to organic carbon, reducing their concentration in the soil solution. isws.org.inresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block in Complex Molecular Synthesis

The strategic placement of amino, methyl, and nitro groups on the benzene (B151609) ring makes 6-methyl-2,3-dinitroaniline a valuable starting material for the synthesis of a wide array of intricate organic compounds. The differential reactivity of these functional groups allows for selective transformations, paving the way for the construction of complex molecular frameworks.

Precursor for Heterocyclic Compounds (e.g., Benzimidazoles, Tetrahydroquinolines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and material science, and this compound plays a significant role as a precursor to important heterocyclic systems like benzimidazoles and tetrahydroquinolines.

Benzimidazoles:

Benzimidazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents and functional materials. The synthesis of substituted benzimidazoles often involves the reductive cyclization of ortho-nitroaniline derivatives. For instance, 2-substituted 6-nitroanilides can be reductively cyclized to form 4-substituted benzimidazoles. nih.gov While direct examples using this compound are not prevalent in the provided results, the general principle of using substituted nitroanilines is well-established. For example, 2-methyl-6-nitroaniline (B18888) is a key starting material for the synthesis of 4-methyl-2-propylbenzimidazole-6-carboxylic acid. google.com This process involves the reduction of the nitro group to an amino group, followed by condensation with an aldehyde and cyclization. google.com The presence of the methyl group at the 6-position in this compound would similarly direct the formation of 7-methyl substituted benzimidazoles. The general synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds. researchgate.net

Tetrahydroquinolines:

Tetrahydroquinolines are another important class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. mdpi.com The synthesis of tetrahydroquinolines can be achieved through various domino reactions, often starting from nitroaryl compounds. nih.gov A common strategy involves the reduction of a nitro group, followed by a cyclization reaction. nih.gov For example, a one-pot synthesis of substituted tetrahydroquinolines can be achieved via a Claisen-Schmidt condensation and reductive intramolecular cyclization, starting from nitro-containing precursors. rsc.org The imino Diels-Alder reaction is another powerful method for constructing tetrahydroquinoline rings, often starting from anilines and aldehydes. scielo.org.cocambridge.org The reduction of the nitro groups in this compound would generate a diamine that could potentially be used in such multi-component reactions to access specifically substituted tetrahydroquinoline scaffolds.

Intermediate in the Synthesis of Alkaloids and other Natural Products

Alkaloids represent a diverse group of naturally occurring chemical compounds that have long been a source of inspiration for drug discovery. The synthesis of complex alkaloids often requires strategic planning and the use of versatile building blocks. While direct evidence of this compound's use in the total synthesis of specific alkaloids is not explicitly detailed in the provided search results, the utility of related nitroaniline derivatives is well-documented.

For instance, the synthesis of the marine natural alkaloids chlorohyellazole (B1246883) and hyellazole (B1251194) commenced from 2-methyl-3-nitroaniline (B147196). rsc.org This starting material underwent a multi-step sequence to afford a key intermediate for the construction of the final carbazole (B46965) alkaloid framework. rsc.org Similarly, the synthesis of pyridinoacridine alkaloids has been accomplished using 2-methoxy-5-nitroaniline (B165355) as a starting material. beilstein-journals.org These examples highlight the importance of substituted nitroanilines as precursors in the synthesis of complex natural products. The specific substitution pattern of this compound makes it a potential starting point for the synthesis of novel or known alkaloids that require a 2,3-diamino-6-methylaniline core after reduction of the nitro groups. The synthesis of dilemmaones A and B, tricyclic indole (B1671886) alkaloids, involved the use of a nitroindanone intermediate, showcasing the role of nitro groups in facilitating key cyclization reactions. nih.gov

Application in Azo Dye Chemistry and Chromophore Development

Azo dyes are a significant class of organic colorants characterized by the presence of the azo group (–N=N–). wikipedia.orgnih.gov They are widely used in the textile, printing, and food industries. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.govjchemrev.comjchemrev.com

Dinitroanilines, including isomers like 2,4-dinitroaniline (B165453) and 2,6-dinitroaniline (B188716), are used as intermediates in the preparation of dyes. wikipedia.org The reduction of one of the nitro groups in this compound would yield an amino-nitro-methylaniline, which could then be diazotized and coupled to a suitable partner to form an azo dye. The presence of the remaining nitro group and the methyl group would influence the final color and properties of the dye.

Furthermore, the structural core of this compound is relevant to the development of chromophores, the parts of a molecule responsible for its color. For example, model chromophores related to the Gold Fluorescent Protein (GdFP) have been synthesized from 2-methyl-3-nitroaniline. thieme-connect.deresearchgate.net This suggests that the aminonitrotoluene framework is a valuable scaffold for creating molecules with specific light-absorbing properties.

Catalytic Applications in Chemical Transformations

Beyond its role as a synthetic building block, derivatives of this compound and related compounds have found applications in catalysis, participating in and influencing the rates of chemical reactions.

Use in Reduction Reactions

While this compound itself is a substrate for reduction reactions, its derivatives can play a role in catalytic processes. The selective reduction of nitro groups in polynitro compounds is a significant challenge in organic synthesis. stackexchange.com The use of specific reagents can achieve selective reduction, and the nature of the substituents on the aromatic ring can influence the outcome. The amino group in nitroanilines directs the selective reduction of an ortho-nitro group. stackexchange.com

Although direct catalytic use of this compound is not explicitly mentioned, related bromo-dimethyl-nitroaniline compounds are noted for their role in synthesizing antimicrobial agents and their utility in catalysis. For instance, 4-bromo-2,6-dimethylaniline (B44771) has demonstrated utility in catalysis, where the electron-donating methyl groups modulate reactivity in oxidation reactions. This suggests that the aminotoluene scaffold, which can be derived from this compound, has potential applications in designing catalysts.

Role in Transimination Reactions

Transimination reactions involve the transfer of an imine group from one molecule to another. These reactions are fundamental in organic and biological chemistry. Research has shown that scandium(III) triflate can catalyze transimination reactions between an imine and various amines, including 3-nitroaniline (B104315) and 2,4-dinitroaniline. acs.org The electronic nature of the aniline (B41778) influences the reaction rates and equilibria. acs.org

In a related context, the one-pot synthesis of N-substituted quinonediimines and C-substituted benzobisimidazoles involves a transimination process. researchgate.net This reaction's outcome is dependent on the electronic character of the amine precursors. researchgate.net While this compound is not directly cited as a catalyst in these reactions, its diamino derivative (obtained after reduction) could potentially participate as a substrate in such transimination-based synthetic strategies, leading to more complex heterocyclic structures.

Potential in Advanced Materials Development

The unique molecular architecture of this compound, featuring a combination of electron-donating (amino, methyl) and electron-withdrawing (dinitro) groups on an aromatic ring, positions it as a compound of interest for the development of advanced materials. Its potential extends to the synthesis of novel polymers and the exploration of its properties in the field of nonlinear optics.

Precursors for Polymers and Resins

The functional groups present in this compound—an amine group and two nitro groups—offer reactive sites for polymerization, suggesting its potential as a monomer or a precursor to monomers for high-performance polymers. While direct, extensive research on incorporating this specific molecule into polymers is not widely documented, its structure allows for theoretical application in polymer synthesis, particularly for aromatic polyamides and polyimides, which are known for their thermal stability and mechanical strength. researchgate.net

The primary route would involve the chemical modification of the nitro groups. The reduction of the two nitro groups would convert this compound into a triamine, specifically 6-methylbenzene-1,2,3-triamine. This resulting triamine could serve as a multifunctional monomer.

Polyamides: Aromatic polyamides, or aramids, are synthesized from the condensation reaction of an aromatic diamine with an aromatic diacid chloride. mdpi.com The derivative 6-methylbenzene-1,2,3-triamine could be used to create cross-linked or branched polyamide structures when reacted with diacid chlorides, potentially enhancing the rigidity and thermal resistance of the resulting polymer.

Polyimides: Polyimides are another class of high-performance polymers synthesized from the reaction of a diamine with a dianhydride. mdpi.com The triamine derivative of this compound could be used to form cross-linked polyimide networks, leading to materials with exceptional thermal and chemical stability.

The downstream products of this compound can include further nitrated compounds like 2,3,4-Trinitrotoluene. molbase.com However, its utility as a polymer precursor lies in the chemical transformation of its existing functional groups to create reactive monomers.

Table 1: Potential Polymerization Pathways for this compound Derivatives

Precursor CompoundDerivative MonomerPotential Polymer ClassResulting Polymer Characteristics
This compound6-methylbenzene-1,2,3-triamine (via nitro group reduction)PolyamideCross-linked, high thermal stability, enhanced rigidity
This compound6-methylbenzene-1,2,3-triamine (via nitro group reduction)PolyimideCross-linked network, superior thermal and chemical resistance

Organic Electro-Optic Crystals

Organic materials with nonlinear optical (NLO) properties are at the forefront of research for applications in optoelectronics, including high-speed data modulation and optical signal processing. scirp.orgdtic.mil The electro-optic effect, a second-order NLO phenomenon, is particularly significant. A key requirement for a material to exhibit this effect is a molecular structure with a large second-order hyperpolarizability (β), which typically arises from a π-conjugated system substituted with strong electron-donating and electron-accepting groups. optica.orggoogle.com

Nitroaniline derivatives are a cornerstone of organic NLO research precisely because they fit this molecular design. google.com The amino group (-NH₂) acts as an electron donor, while the nitro group (-NO₂) is a powerful electron acceptor, creating a significant intramolecular charge-transfer system that leads to a large β value. optica.org However, a large molecular hyperpolarizability is not sufficient on its own. For a bulk crystal to exhibit a macroscopic electro-optic effect, it must crystallize in a non-centrosymmetric space group, as a center of symmetry would cause the molecular nonlinearities to cancel each other out. researchgate.netrsc.org

Numerous studies have demonstrated the viability of substituted nitroanilines as NLO crystals:

2-Methyl-4-nitroaniline (MNA) is a well-characterized organic NLO material known to form non-centrosymmetric crystals with a high second-harmonic generation (SHG) efficiency. optica.orgresearchgate.netrsc.org

N-benzyl-2-methyl-4-nitroaniline (BNA) is another prominent example that has been successfully integrated into silicon-organic hybrid devices for high-speed electro-optic modulation. kit.edumdpi.comugent.be

The molecular structure of this compound, which contains an amino donor group and two nitro acceptor groups on a benzene ring, suggests it possesses the fundamental electronic asymmetry required for a significant molecular hyperpolarizability. The specific arrangement of these substituents—with both nitro groups adjacent to each other and one ortho to the amine—could lead to a unique charge distribution and dipole moment.

The ultimate potential of this compound as a practical electro-optic material hinges on its solid-state properties. Future research would need to focus on the synthesis of high-purity material and the subsequent growth of large, high-quality single crystals. X-ray diffraction studies would then be essential to determine its crystal structure and confirm whether it packs in a desirable non-centrosymmetric arrangement. Should it form such crystals, it could emerge as a promising candidate for electro-optic and other NLO applications.

Table 2: Comparison of Properties for Selected Nitroaniline-Based NLO Crystals

CompoundMolecular FormulaKey Structural FeaturesSecond-Order NLO ApplicationStatus
2-Methyl-4-nitroaniline (MNA)C₇H₈N₂O₂Donor (-NH₂), Acceptor (-NO₂)Second-Harmonic Generation, Electro-Optics optica.orgresearchgate.netWell-characterized
N-benzyl-2-methyl-4-nitroaniline (BNA)C₁₄H₁₄N₂O₂High nonlinear optical coefficient (d₃₃)Electro-Optic Modulators kit.eduugent.beDemonstrated in devices
This compound C₇H₇N₃O₄ **Donor (-NH₂), Two Acceptors (-NO₂) **Potential Electro-Optics Theoretical potential; requires experimental validation

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Methyl-2,3-dinitroaniline be optimized to improve yield and purity?

  • Methodological Answer : Optimize nitration conditions by controlling reaction temperature (e.g., 0–5°C for regioselective nitration) and stoichiometry of nitric acid/sulfuric acid mixtures. Purification via recrystallization from ethanol or methanol, as demonstrated for structurally similar nitroanilines, can enhance purity . Monitor intermediates using thin-layer chromatography (TLC) to minimize byproducts.

Q. What chromatographic techniques are suitable for analyzing this compound in environmental or biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation, leveraging methods validated for chlorinated nitroanilines (e.g., 6-Chloro-2,4-dinitroaniline) . For gas chromatography (GC), derivatize the amine group with trifluoroacetic anhydride to improve volatility and sensitivity . Validate methods with spiked recovery experiments in relevant matrices.

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated degradation studies at pH 3–9 (using buffer solutions) and temperatures ranging from 25°C to 60°C. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways. Store reference standards at 2–8°C in amber vials to prevent photodegradation, as recommended for nitroaromatics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer : Cross-validate spectral data with computational chemistry tools. For example, compare experimental 1^1H NMR chemical shifts with density functional theory (DFT)-calculated values. Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in aromatic regions. Infrared spectroscopy should confirm nitro group stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) .

Q. What strategies mitigate unintended nitro group reduction during synthetic or storage conditions?

  • Methodological Answer : Store the compound under inert atmospheres (argon or nitrogen) to prevent reduction by ambient moisture or light. During synthesis, avoid using reducing solvents (e.g., ethanol) at high temperatures. Stabilize reaction mixtures with radical scavengers like BHT (butylated hydroxytoluene) .

Q. How can kinetic studies elucidate reaction intermediates in the nitration pathway of this compound?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor nitration kinetics in real-time. Quench aliquots at timed intervals and analyze intermediates via LC-MS. Compare with mechanistic pathways of analogous compounds, such as 2,6-dinitroaniline, where nitration proceeds via a Wheland intermediate .

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